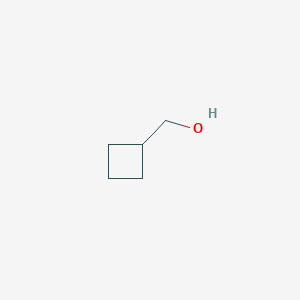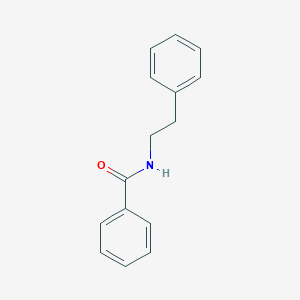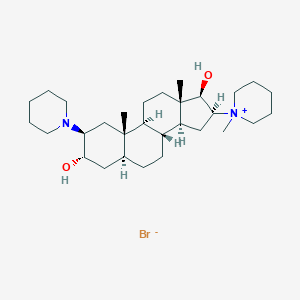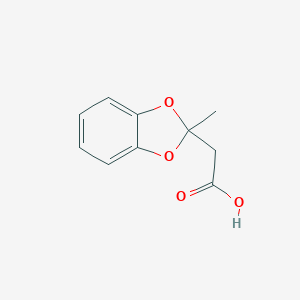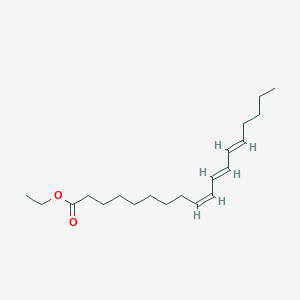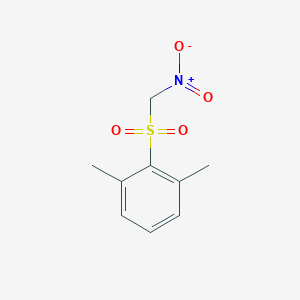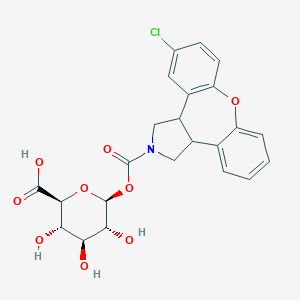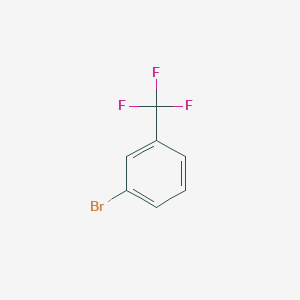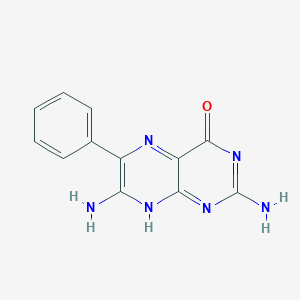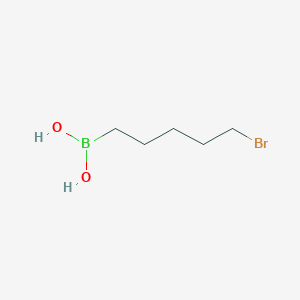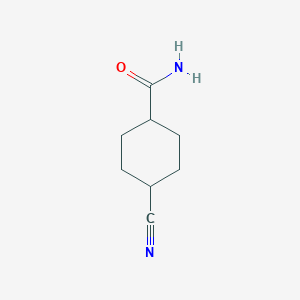
4-Cyanocyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanocyclohexanecarboxamide is an organic compound with the molecular formula C8H12N2O It is a derivative of cyclohexane, where a cyano group (–CN) and a carboxamide group (–CONH2) are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanocyclohexanecarboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of cyclohexanecarboxamide. This process typically involves the reaction of cyclohexanecarboxamide with a cyanoacetylating agent under controlled conditions. For example, the reaction can be carried out using ethyl cyanoacetate in the presence of a base such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of 4-Cyanocyclohexanecarboxamide may involve more scalable and efficient methods. One such method includes the use of methyl catechol as a starting material, which undergoes a series of reactions to form the target compound. This process involves multiple steps, including nitration, reduction, and cyclization, to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyanocyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of cyclohexanecarboxamide derivatives.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanecarboxamide derivatives with amine groups.
Substitution: Various substituted cyclohexanecarboxamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanocyclohexanecarboxamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyanocyclohexanecarboxamide and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: A similar compound without the cyano group, used in various chemical syntheses.
1-Amino-cyclohexanecarboxylic acid cyanomethyl amide: Another derivative with similar structural features.
Uniqueness
4-Cyanocyclohexanecarboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
121487-71-6 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
InChI Key |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)N |
Synonyms |
Cyclohexanecarboxamide, 4-cyano-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



